(3-(Dimethoxymethyl)pyridin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-(Dimethoxymethyl)pyridin-4-yl)boronic acid” is a chemical compound with the CAS Number: 2377605-93-9. It has a molecular weight of 197 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12BNO4/c1-13-8(14-2)6-5-10-4-3-7(6)9(11)12/h3-5,8,11-12H,1-2H3 . This indicates that the compound contains carbon ©, hydrogen (H), boron (B), nitrogen (N), and oxygen (O) atoms.Chemical Reactions Analysis
While specific reactions involving this compound are not detailed in the available resources, boronic acids are known to be involved in various types of coupling reactions, such as the Suzuki-Miyaura cross-coupling .Scientific Research Applications
1. Synthesis and Cross-Coupling Reactions
(Dimethoxy- and Dihalopyridyl)boronic acids, including derivatives such as (3-(Dimethoxymethyl)pyridin-4-yl)boronic acid, have been synthesized and used in Suzuki Cross-Coupling reactions. These reactions yield highly functionalized heteroarylpyridine derivatives, offering potential in various chemical syntheses (Smith et al., 2008).
2. Visualized Sugar Sensing System
In a study on visualized sensing systems for saccharides, boronic acid-amine interactions, involving compounds like this compound, were utilized. This methodology allows for colorimetric sensing of saccharides, enhancing sensitivity and enabling visual detection (Koumoto et al., 1998).
3. Copper-Mediated Cross-Coupling
Aryl boronic acids, including this compound, have been employed in copper-mediated cross-coupling with alkyl thiols. This method is significant for synthesizing aryl alkyl sulfides, which are valuable in various chemical applications (Herradura et al., 2000).
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids, including pyridine boronic acids, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis and drug discovery .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst (typically palladium), a process known as transmetalation . The metal catalyst also undergoes oxidative addition with an electrophilic organic group, forming a new metal-carbon bond . The organic groups on the metal catalyst then undergo reductive elimination, forming a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key step in many synthetic pathways, enabling the formation of complex organic molecules from simpler precursors . The exact biochemical pathways affected by 3-(Dimethoxymethyl)pyridine-4-boronic acid would depend on the specific context of its use.
Pharmacokinetics
Boronic acids are generally well-tolerated and environmentally benign . They are relatively stable and readily prepared, making them suitable for use in various chemical reactions .
Result of Action
The primary result of the action of 3-(Dimethoxymethyl)pyridine-4-boronic acid is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling . This can lead to the synthesis of complex organic molecules, which may have various biological effects depending on their structure.
Action Environment
The efficacy and stability of 3-(Dimethoxymethyl)pyridine-4-boronic acid, like other boronic acids, can be influenced by various environmental factors. For example, the Suzuki-Miyaura reaction conditions are exceptionally mild and tolerant of various functional groups .
Properties
IUPAC Name |
[3-(dimethoxymethyl)pyridin-4-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO4/c1-13-8(14-2)6-5-10-4-3-7(6)9(11)12/h3-5,8,11-12H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZQUICFXPLAAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1)C(OC)OC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.